

# 4-(Aminomethyl)benzamide hydrochloride physical and chemical properties

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## Compound of Interest

Compound Name: 4-(Aminomethyl)benzamide  
hydrochloride

Cat. No.: B1285892

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## An In-depth Technical Guide to 4-(Aminomethyl)benzamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **4-(Aminomethyl)benzamide hydrochloride** (CAS No: 20188-40-3). It includes detailed experimental protocols for its synthesis and analysis, along with key data presented in a structured format for ease of reference.

## Core Physical and Chemical Properties

**4-(Aminomethyl)benzamide hydrochloride** is a benzamide derivative. The quantitative properties are summarized below.

Table 1: Physicochemical Properties of **4-(Aminomethyl)benzamide Hydrochloride**

Property	Value	Source(s)
CAS Number	20188-40-3	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>8</sub> H <sub>11</sub> ClN <sub>2</sub> O	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	186.64 g/mol	<a href="#">[1]</a>
Physical Form	Solid	
Boiling Point	332.7°C at 760 mmHg (Predicted, for free base)	<a href="#">[3]</a>
Storage Temperature	Room Temperature, Inert Atmosphere	<a href="#">[2]</a>

Table 2: Computed Chemical Properties

Property	Value	Source(s)
IUPAC Name	4-(aminomethyl)benzamide;hydrochloride	[1]
InChI	InChI=1S/C8H10N2O.ClH/c9-5-6-1-3-7(4-2-6)8(10)11;/h1-4H,5,9H2,(H2,10,11);1H	[1]
InChIKey	USVXRQYPUIDTSZ-UHFFFAOYSA-N	[1]
Canonical SMILES	<chem>C1=CC(=CC=C1CN)C(=O)N.Cl</chem>	[1]
Hydrogen Bond Donor Count	3	[2]
Hydrogen Bond Acceptor Count	2	[2]
Rotatable Bond Count	2	[2]
Topological Polar Surface Area	69.1 Å <sup>2</sup>	[1]
Complexity	139	[1]

## Experimental Protocols

Detailed methodologies for the synthesis and analysis of **4-(Aminomethyl)benzamide hydrochloride** are crucial for its application in research and development.

### Protocol 1: Synthesis of 4-(Aminomethyl)benzamide Hydrochloride

A common and logical route for the synthesis of **4-(Aminomethyl)benzamide hydrochloride** involves a two-step process starting from 4-nitrobenzoyl chloride. This pathway includes amide bond formation followed by the reduction of the nitro group.[4]

Step 1: Synthesis of 4-Nitro-N-substituted Benzamide (Intermediate)

This step involves the acylation of an amine with 4-nitrobenzoyl chloride.[\[4\]](#)

- Materials:
  - 4-nitrobenzoyl chloride
  - Ammonia or appropriate amine
  - Anhydrous aprotic solvent (e.g., dichloromethane, DCM)
  - Suitable base (e.g., triethylamine, TEA)
  - Hydrochloric acid (1 M solution)
  - Saturated sodium bicarbonate solution
  - Brine
  - Anhydrous magnesium sulfate or sodium sulfate
- Procedure:
  - In a clean, dry round-bottom flask, dissolve the amine in anhydrous DCM and add the base.
  - Cool the solution to 0°C in an ice bath with continuous stirring.[\[4\]](#)
  - Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous DCM in a separate flask.
  - Add the 4-nitrobenzoyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.[\[4\]](#)
  - Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
  - Monitor the reaction progress by thin-layer chromatography (TLC).[\[4\]](#)
  - Upon completion, transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO<sub>3</sub> solution, and brine.[\[4\]](#)

- Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization to obtain pure 4-nitro-N-substituted benzamide.

## Step 2: Reduction of the Nitro Group to an Amine

This step converts the nitro intermediate to the corresponding primary amine.[\[4\]](#)

- Materials:
  - 4-Nitro-N-substituted benzamide
  - Ethanol or Methanol
  - Reducing agent (e.g., Iron powder and ammonium chloride, or catalytic hydrogenation with Pd/C)[\[4\]](#)
  - Hydrochloric acid in a suitable solvent (e.g., ether or ethanol)
- Procedure (using Iron):
  - Dissolve the nitro-benzamide intermediate in ethanol in a round-bottom flask.
  - Add a solution of ammonium chloride in water.
  - Heat the mixture to reflux and then add iron powder (3-5 equivalents) portion-wise.[\[4\]](#)
  - Maintain the reaction at reflux with vigorous stirring for 2-4 hours, monitoring by TLC.
  - After completion, cool the reaction mixture and filter through Celite to remove iron salts.[\[4\]](#)
  - Concentrate the filtrate to remove ethanol and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
  - Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

- Dissolve the resulting amine free base in a suitable solvent and treat with a solution of HCl to precipitate the hydrochloride salt.
- Filter and dry the solid under vacuum to yield **4-(Aminomethyl)benzamide hydrochloride**.

## Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

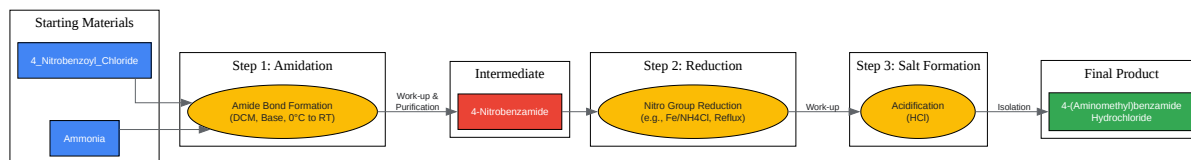
HPLC is a standard technique for assessing the purity of **4-(Aminomethyl)benzamide hydrochloride** and similar compounds.[\[5\]](#)[\[6\]](#)

- Instrumentation and Conditions:
  - Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[\[5\]](#)[\[7\]](#)
  - Mobile Phase A: 0.1% Formic Acid in Water.[\[5\]](#)
  - Mobile Phase B: Acetonitrile.[\[5\]](#)
  - Gradient: 30% B to 90% B over 20 minutes (this may require optimization).[\[5\]](#)
  - Flow Rate: 1.0 mL/min.[\[5\]](#)
  - Column Temperature: 30°C.[\[5\]](#)
  - Detection Wavelength: 254 nm.[\[5\]](#)
  - Injection Volume: 10 µL.[\[5\]](#)
- Procedure:
  - Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the **4-(Aminomethyl)benzamide hydrochloride** sample in 1 mL of a 50:50 acetonitrile:water mixture.[\[5\]](#)
  - Standard Preparation: Prepare a standard solution of known concentration in the same diluent.

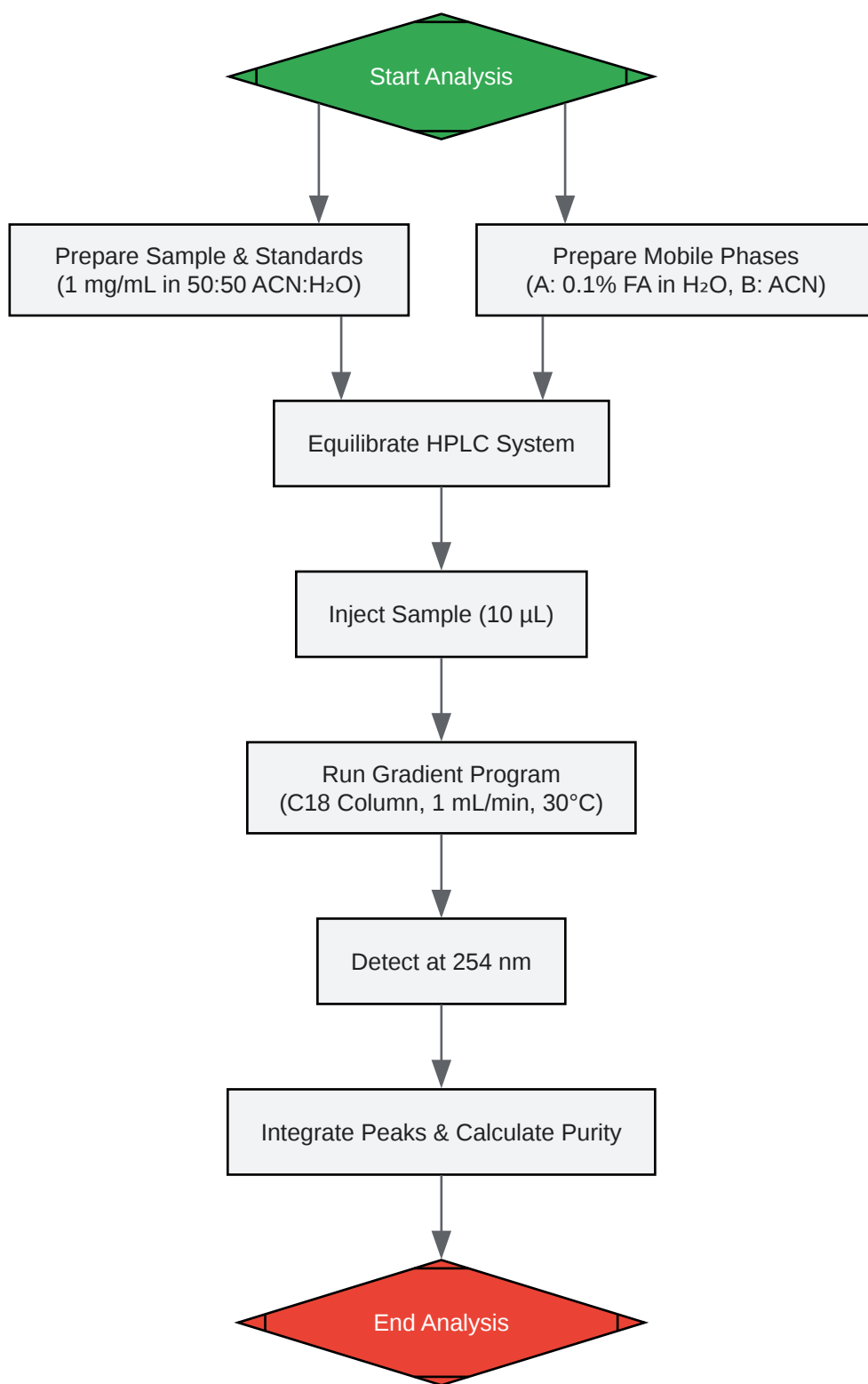
- **System Equilibration:** Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
- **Injection and Analysis:** Inject the sample and standard solutions into the HPLC system.
- **Data Processing:** Integrate the peak areas of the chromatograms. Purity is calculated by comparing the area of the main peak to the total area of all peaks (Area Percent method).

## Mandatory Visualizations

Diagrams illustrating key workflows provide a clear visual representation of the experimental processes.







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